5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxy-dimethylphenyl group, and a piperidinylsulfonylphenyl group. Its molecular formula is C38H49N3O5 .
Preparation Methods
The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and piperidinyl groups, using reagents like alkyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms .
Comparison with Similar Compounds
When compared to similar compounds, 5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
- 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
Molecular Formula |
C23H26N4O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O4S/c1-15-6-11-19(22(28)16(15)2)20-14-21(26-25-20)23(29)24-17-7-9-18(10-8-17)32(30,31)27-12-4-3-5-13-27/h6-11,14,28H,3-5,12-13H2,1-2H3,(H,24,29)(H,25,26) |
InChI Key |
RFJCVIPSRYHEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)O)C |
Origin of Product |
United States |
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